methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester, a benzodioxole moiety, and an amino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.
Coupling with Thiophene: The amino-benzodioxole is coupled with a thiophene derivative under conditions that facilitate the formation of the carbonyl-amino linkage.
Esterification: The final step involves the esterification of the thiophene carboxylic acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are of interest in pharmacology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the amino carbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target, leading to biological effects such as inhibition of enzyme activity or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate
- Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzodioxole moiety and the thiophene ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylcarbamoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-19-13(17)12-9(4-5-22-12)16-14(18)15-8-2-3-10-11(6-8)21-7-20-10/h2-6H,7H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOGYZSWLDTOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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